

Spectroscopic Characterization of 1-Formyl-L-proline: A Technical Guide

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Compound of Interest

Compound Name: *1-Formyl-L-proline*

Cat. No.: *B3428406*

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This guide provides an in-depth technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of **1-Formyl-L-proline** (also known as N-Formyl-L-proline). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for understanding the structural nuances of this molecule, explaining the causality behind spectral features and providing a basis for empirical analysis.

Introduction: The Significance of 1-Formyl-L-proline

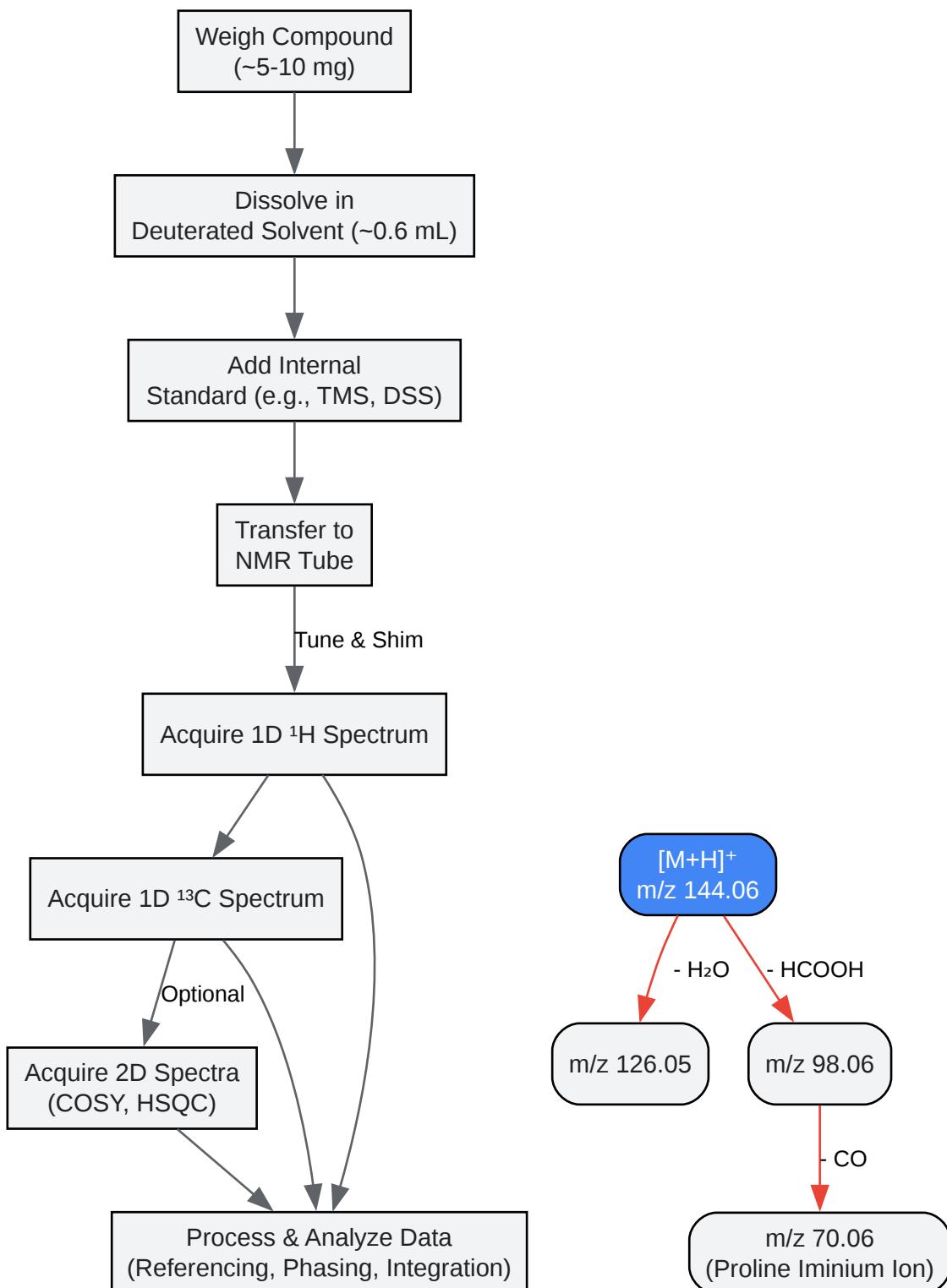
1-Formyl-L-proline ($C_6H_9NO_3$, M.W. 143.14 g/mol) is a derivative of the amino acid L-proline, featuring a formyl group attached to the secondary amine of the pyrrolidine ring.^{[1][2]} This modification is more than a simple synthetic curiosity; N-formylated peptides in nature act as potent chemoattractants for phagocytic leukocytes, playing a role in the innate immune response.^[3] Furthermore, **1-Formyl-L-proline** itself has been identified as a targeted inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in proline metabolism and potentially linked to cancer cell proliferation.^[1]

Accurate structural confirmation and purity assessment are paramount for any study involving this molecule. Spectroscopic methods provide the definitive fingerprint for its identity and conformational behavior. This guide details the expected spectroscopic signatures and the rationale for their interpretation.

Molecular Structure and Conformational Isomerism

A unique feature of N-acylproline derivatives is the restricted rotation around the tertiary amide bond (formyl C-N bond). This results in the presence of two distinct and slowly interconverting rotational isomers (rotamers) in solution: the cis and trans conformers. This phenomenon is critical to understanding the molecule's NMR spectrum, where two sets of signals are often observed for the proline ring atoms.

Diagram 1: Molecular Structure of **1-Formyl-L-proline** with Atom Numbering

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References

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